(Me)Tz-butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

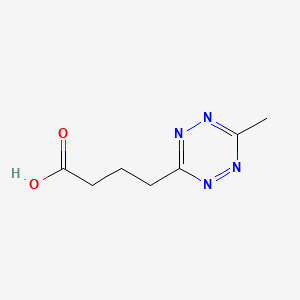

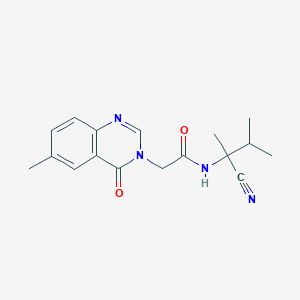

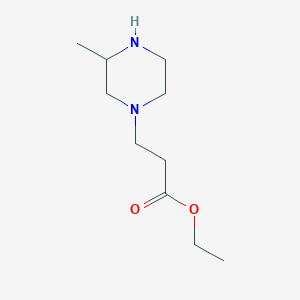

(Me)Tz-butanoic acid is a click chemistry reagent . It contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups . It is a tetrazine linker for conjugation via Diels-Alder-reaction, i.e., copper-free Click reaction with dienophiles .

Synthesis Analysis

The synthesis of this compound involves the use of a tetrazine linker for conjugation via a Diels-Alder-reaction . This is a copper-free Click reaction with dienophiles .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H10N4O2 . It contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups .

Chemical Reactions Analysis

This compound is involved in click chemistry reactions . It contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups .

Physical and Chemical Properties Analysis

This compound is a carboxylic acid with the chemical formula C4H8O2 . It is a colorless liquid with a pungent, acrid odor . It is soluble in water and ethanol . It is a weak acid and has a pKa of 4.76 .

Scientific Research Applications

1. Adsorption and Removal of Pollutants

One study involves the synthesis and characterization of layered double hydroxides (LDH) for the adsorption removal of drugs, indicating the potential of metal/aluminum hydroxides in environmental remediation (Santamaría et al., 2020). This research could hint at applications for similar compounds in removing contaminants from water.

2. Biofuel Production

Research on the potentials of biofuels like 2-butanone and 2-methylfuran in direct injection spark ignition engines suggests that compounds related to butanoic acid derivatives could play a role in sustainable energy solutions (Hoppe et al., 2016). This implies that derivatives of butanoic acid might be explored for biofuel applications.

3. Biotechnological Production of Butanol

The fermentative production of butanol by clostridia, highlighting butanol's role as an industrial solvent and potential fuel, shows the importance of microbial processes in producing chemicals related to butanoic acid (Lee et al., 2008). This could indicate research avenues for (Me)Tz-butanoic acid in biofuel production or biotechnological applications.

Mechanism of Action

Safety and Hazards

Future Directions

The future directions of (Me)Tz-butanoic acid could involve further exploration of its use in click chemistry reactions . Its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups makes it a valuable tool in various organic transformations .

Relevant Papers

The relevant papers retrieved provide further information on the properties and uses of this compound . These papers discuss its role in click chemistry reactions, its molecular structure, and its potential applications in various fields .

Properties

IUPAC Name |

4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-5-8-10-6(11-9-5)3-2-4-7(12)13/h2-4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIWECNWBYHJIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2956711.png)

![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzamide](/img/structure/B2956717.png)

![(2-Fluorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2956718.png)

![3-Benzoyl-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2956720.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2956729.png)

![2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2956730.png)